5-Hydroxy Sulfaquinoxaline
Description
Properties
Molecular Formula |
C₁₄H₁₂N₄O₃S |
|---|---|
Molecular Weight |
316.34 |
Synonyms |
4-Amino-N-(5-hydroxyquinoxalin-2-yl)benzenesulfonamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthesis Pathways for Sulfaquinoxaline (B1682707)
The traditional and most common synthesis of sulfaquinoxaline is a multi-step process that relies on fundamental organic reactions. A widely recognized pathway begins with the preparation of the intermediate, 2-aminoquinoxaline. nbinno.com This intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride. The subsequent step involves the hydrolysis of the acetyl group to remove the protecting group from the amine, yielding the final sulfaquinoxaline product, 4-amino-N-(quinoxalin-2-yl)benzenesulfonamide. nbinno.com This synthesis requires careful management of reaction parameters such as temperature, pH, and solvent choice to ensure a high yield and purity of the final compound. nbinno.com
Table 1: Key Reactants in Established Sulfaquinoxaline Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 2-Aminoquinoxaline | 4-Acetamidobenzenesulfonyl Chloride | N-(4-acetylaminophenyl)sulfonyl-2-aminoquinoxaline |
| N-(4-acetylaminophenyl)sulfonyl-2-aminoquinoxaline | Water (Hydrolysis) | Sulfaquinoxaline |
Synthetic Approaches to Sulfaquinoxaline Derivatives
The modification of the sulfaquinoxaline scaffold is a key area of research for developing new compounds with potentially enhanced or novel therapeutic properties.
While sulfaquinoxaline undergoes metabolic hydroxylation in many species, specific synthetic pathways for creating hydroxylated analogs like 5-Hydroxy Sulfaquinoxaline are not extensively detailed in readily available literature. nih.gov The formation of hydroxylated metabolites in vivo suggests that direct hydroxylation of the quinoxaline (B1680401) ring is chemically feasible, potentially mediated by enzymatic systems that could be mimicked by biocatalytic synthetic methods. nih.govnih.gov
Research into related hydroxylated quinoxalines provides insight into potential synthetic strategies. For instance, the synthesis of a closely related compound, 5-hydroxy-8-acetylaminoquinoxaline, has been documented, indicating that methodologies exist for constructing quinoxaline cores with hydroxyl groups at specific positions. google.comacs.org General methods for preparing hydroxylated quinolines and quinoxalines often involve multi-step sequences starting from appropriately substituted aniline (B41778) or benzene (B151609) precursors, followed by ring-closing reactions to form the heterocyclic system. scispace.comrroij.com
A significant area of derivatization involves the primary aromatic amine of sulfaquinoxaline, which serves as a handle for creating a variety of new compounds, most notably Schiff bases (imines). The synthesis of sulfaquinoxaline Schiff bases is typically a straightforward condensation reaction between the 4-amino group of sulfaquinoxaline and a wide range of aromatic or heterocyclic aldehydes. This reaction creates a diverse library of derivatives where the properties can be tuned by the choice of the aldehyde.
Beyond Schiff bases, the sulfaquinoxaline scaffold has been integrated into more complex heterocyclic systems. For example, quinoxaline sulfonamide derivatives have been prepared by reacting a 2,3-diphenylquinoxaline (B159395) core with an electrophilic agent to produce a sulfonyl chloride, which is then reacted with various primary amines. mdpi.com Other synthetic efforts have focused on creating hybrid molecules that incorporate other bioactive moieties, such as benzothiazole, with the quinoxaline sulfonamide structure. mdpi.com
Table 2: Examples of Sulfaquinoxaline Derivatives
| Derivative Type | General Synthetic Approach | Key Reactants |
|---|---|---|
| Schiff Bases | Condensation Reaction | Sulfaquinoxaline, Aromatic/Heterocyclic Aldehydes |
| Substituted Sulfonamides | Electrophilic Sulfonation followed by Amination | 2,3-Diphenylquinoxaline, Chlorosulfonic acid, Various Amines |
| Benzothiazole Hybrids | Condensation Reaction | 2-Amino-benzothiazole-6-sulfonamide, Dicarbonyl compound |
Green Chemistry Principles in Sulfaquinoxaline Synthesis
Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to reduce environmental impact. In the context of quinoxaline synthesis, this has led to the development of more sustainable methods. nih.gov Traditional methods often require high temperatures and strong acid catalysts. nih.gov Green alternatives focus on several key areas:
Catalysis: The use of recyclable, heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, allows for easier separation from the reaction mixture and reuse, minimizing waste. nih.gov
Reaction Conditions: Microwave-assisted synthesis has been shown to accelerate reaction times, reduce energy consumption, and often improve yields for quinoxaline derivatives compared to conventional heating. nih.gov
Solvent Choice: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives, including water or solvent-free (neat) reaction conditions. nih.gov
Atom Economy: One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improves efficiency and reduces waste. dntb.gov.ua
These principles are broadly applicable to the synthesis of sulfaquinoxaline and its derivatives, offering pathways that are more efficient and sustainable than classical methods. nih.gov
Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification
The synthesis of a wide array of sulfaquinoxaline derivatives has been instrumental in elucidating their structure-activity relationships (SAR). SAR studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and selectivity. mdpi.combenthamscience.com
For quinoxaline sulfonamides, SAR studies have revealed several key insights across different biological targets:
Antimicrobial Activity: The nature and position of substituents on the quinoxaline ring can significantly impact antibacterial and antifungal potency. The sulfonamide group itself is a critical pharmacophore. mdpi.com
Anticancer Activity: Modifications have shown that the substitution pattern on the quinoxaline nucleus is crucial. For instance, in some series, electron-donating groups enhance activity, while electron-withdrawing groups may decrease it. The linker between the quinoxaline core and other appended groups also plays a vital role in determining efficacy against various cancer cell lines. mdpi.com
Enzyme Inhibition: In studies of enzyme inhibition, the specific geometry and electronic properties of the molecule are paramount. The core quinoxaline structure provides a rigid scaffold, and modifications can be made to optimize interactions with the target enzyme's active site. mdpi.com
These SAR findings are crucial for the rational design of new, more effective sulfaquinoxaline-based compounds. mdpi.combenthamscience.com
Table 3: Structure-Activity Relationship (SAR) Generalizations for Quinoxaline Derivatives
| Molecular Modification | Impact on Biological Activity | Example Target |
|---|---|---|
| Substitution on Quinoxaline Ring (Electron-donating vs. Electron-withdrawing groups) | Can increase or decrease potency depending on the target. | Anticancer, Antimicrobial |
| Modification of the Sulfonamide Moiety | Often critical for activity; substitutions can modulate potency and spectrum of activity. | Diuretic, Antibacterial |
| Addition of Heterocyclic Rings (e.g., Triazole, Benzothiazole) | Can introduce new binding interactions and alter physicochemical properties, leading to enhanced or novel activities. | Antileishmanial, Anticancer |
Biochemical and Molecular Mechanisms of Action in Non Human Biological Systems
Inhibition of Dihydropteroate (B1496061) Synthetase in Microbial and Protozoan Pathogens
The primary mechanism of action for sulfaquinoxaline (B1682707), a member of the sulfonamide class of drugs, is the inhibition of folic acid synthesis in susceptible microorganisms. This is achieved through the specific targeting of the enzyme dihydropteroate synthase (DHPS). wikipedia.org Organisms that cannot acquire folate from their environment and must synthesize it de novo are particularly vulnerable to this inhibition. wikipedia.orgnih.gov The disruption of the folate pathway interferes with the synthesis of essential nucleic acids and amino acids, ultimately leading to a bacteriostatic effect. patsnap.com
Sulfaquinoxaline functions as a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). nih.govpatsnap.com This structural similarity allows sulfaquinoxaline to compete with PABA for the active site of the DHPS enzyme. patsnap.com By binding to the enzyme, sulfaquinoxaline acts as a competitive antagonist, preventing the normal utilization of PABA for the synthesis of dihydropteroic acid, an immediate precursor to folic acid. nih.gov This competitive inhibition effectively blocks the bacterial folate synthesis pathway. nih.govpatsnap.com The bacteriostasis induced by sulfonamides like sulfaquinoxaline can be counteracted competitively by an excess of PABA. nih.gov
Sulfaquinoxaline is utilized in veterinary medicine for the treatment and control of coccidiosis, a disease caused by protozoan parasites of the genus Eimeria. nih.govdrugbank.com Its anticoccidial effect stems from the same fundamental mechanism as its antibacterial action: the inhibition of the folic acid synthesis pathway. nih.gov Eimeria parasites, like susceptible bacteria, rely on their own ability to synthesize folate.
The drug is effective against various species of Eimeria that infect poultry and other livestock. nih.govsohag-univ.edu.eg Sulfaquinoxaline demonstrates activity against different stages of the complex Eimeria life cycle. It has been shown to be effective against the first and second-generation schizonts, which are asexual reproductive stages within the host's intestinal cells. sohag-univ.edu.eg Specifically, its peak activity is noted on the second-generation trophozoites, and it acts by suppressing the development of these second-generation schizonts. sohag-univ.edu.eg This disruption of the parasite's life cycle prevents its proliferation and reduces the severity of the infection.
| Target Organism | Mechanism | Effect |
| Bacteria | Competitive inhibition of dihydropteroate synthase | Bacteriostasis |
| Eimeria spp. | Inhibition of folic acid synthesis pathway | Coccidiostatic action |
In Vitro Studies on Enzyme Inhibition Beyond Folic Acid Synthesis (e.g., Vitamin K Reductases)
Beyond its well-established role as a folic acid synthesis inhibitor, sulfaquinoxaline has been shown in in vitro studies to inhibit other enzyme systems, notably those involved in the vitamin K cycle. Research has demonstrated that sulfaquinoxaline is a potent and reversible inhibitor of the dithiothreitol-dependent reduction of both vitamin K epoxide and vitamin K quinone in rat liver microsomes. nih.gov
The inhibition constant (Ki) for this interaction was found to be approximately 1 µM. nih.gov The pattern of inhibition by sulfaquinoxaline resembles that of coumarin (B35378) anticoagulants, such as warfarin. nih.gov Kinetic studies revealed that the inhibition is nearly competitive with respect to dithiothreitol (B142953) and nearly uncompetitive with respect to vitamin K epoxide. nih.gov This suggests that sulfaquinoxaline binds to the oxidized form of the vitamin K epoxide reductase enzyme. nih.gov It is noteworthy that among ten other sulfa drugs tested in the same study, none showed similar inhibitory effects, highlighting a degree of specificity for the sulfaquinoxaline structure. nih.gov
Table of In Vitro Enzyme Inhibition by Sulfaquinoxaline
| Enzyme System | Target Enzyme | Type of Inhibition | Ki Value | Reference |
|---|
Mechanisms Underlying Biological Activities of Sulfaquinoxaline Derivatives in Cellular Models
Derivatives of the quinoxaline (B1680401) scaffold, to which sulfaquinoxaline belongs, have been synthesized and investigated for a wide range of biological activities in various cellular models. These studies reveal mechanisms that extend beyond the classical antifolate action.
Quinoxaline sulfonamide derivatives have been evaluated for their in vitro cytotoxicity against numerous human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. mdpi.com Certain derivatives have demonstrated significant anticancer activity. mdpi.com For instance, some novel sulfonamide-bearing quinazolinone derivatives have been shown to induce apoptosis in breast cancer (MCF-7) and colon cancer (LoVo) cells. nih.gov Flow cytometry analysis indicated that these compounds cause a concentration-dependent accumulation of cells in the sub-G1 phase and increase both early and late apoptotic cell death. nih.gov Mechanistically, these derivatives were found to downregulate the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) while increasing the expression of pro-apoptotic proteins like p53 and caspases at both the mRNA and protein levels. nih.gov
Furthermore, various quinoxaline derivatives have been synthesized and tested for other biological effects. Some have shown potential as diuretic agents, acting by inhibiting sodium ion re-absorption in the renal tubules. mdpi.com Others have been investigated for neuropharmacological activity, which involves affecting cellular functions within the nervous system. mdpi.com The broad spectrum of biological activities reported for quinoxaline derivatives suggests that modifications to the core structure can lead to compounds with diverse mechanisms of action, targeting a variety of cellular processes and enzyme systems. nih.govresearchgate.net
Summary of Biological Activities of Quinoxaline Derivatives
| Biological Activity | Investigated Mechanism | Cellular Model |
|---|---|---|
| Anticancer | Induction of apoptosis, cell cycle arrest at sub-G1, modulation of Bcl-2 and p53 expression | Human cancer cell lines (e.g., MCF-7, LoVo) |
| Antimicrobial | Inhibition of bacterial growth | Gram-positive and Gram-negative bacteria |
| Diuretic | Inhibition of sodium ion re-absorption | Renal tubules |
Metabolic Pathways and Biotransformation Studies in Animal Models
Characterization of Sulfaquinoxaline (B1682707) Metabolism in Non-Human Species
Research has identified several metabolites of sulfaquinoxaline in various non-human species, including poultry, cattle, sheep, equines, and swine. nih.govresearchgate.net The metabolic profile can differ both qualitatively and quantitatively among these species, influencing the drug's efficacy and residue depletion times.
A primary metabolic pathway for sulfaquinoxaline is aromatic hydroxylation, resulting in the formation of a hydroxylated metabolite. researchgate.net High-resolution Orbitrap mass spectrometry has been instrumental in identifying a hydroxylated form of sulfaquinoxaline, referred to as SQX-OH, in the liver and kidney tissues of several animal species. nih.govresearchgate.net This hydroxylation occurs on the quinoxaline (B1680401) moiety of the molecule. nih.gov The formation of this hydroxylated metabolite has been observed in in vitro studies using equine, swine, and bovine liver samples, pointing to the liver as a primary site of this biotransformation. researchgate.net While the exact position of hydroxylation on the quinoxaline ring can be challenging to pinpoint without synthesized standards, the evidence strongly suggests the formation of 5-hydroxy sulfaquinoxaline as a significant metabolite.
Alongside hydroxylation, N4-acetylation is a major route of sulfaquinoxaline metabolism. researchgate.net The N4-acetyl derivative of sulfaquinoxaline has been detected in various animal tissues. researchgate.net Furthermore, studies have also identified the N4-acetyl derivative of the hydroxylated sulfaquinoxaline metabolite, indicating that hydroxylation can be followed by acetylation. researchgate.net In rabbits, it has been shown that N4-acetyl-sulfaquinoxaline can be deacetylated back to the parent compound, sulfaquinoxaline. researchgate.net While acetylation is a common pathway, the extent can vary between species.
Role of Hepatic Microsomal Enzymes (e.g., Cytochrome P450) in Hydroxylation
The formation of hydroxylated metabolites of many drugs is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the hepatic microsomes. nih.gov The in vitro formation of hydroxylated sulfaquinoxaline in equine liver microsomal fractions strongly implicates the involvement of these enzymes in its metabolism. researchgate.netresearchgate.net The CYP450 system is responsible for a vast array of oxidative reactions, including the hydroxylation of aromatic rings. nih.gov While the specific CYP450 isoforms responsible for the 5-hydroxylation of sulfaquinoxaline have not been definitively identified in the available literature, the evidence points to this enzyme family as the key player in this metabolic transformation.
Factors Influencing In Vitro Metabolite Stability and Formation Kinetics
The stability and rate of formation of 5-hydroxy sulfaquinoxaline are influenced by several factors. In vitro studies have shown that the degree of hydroxylation can be affected by incubation time, temperature, and the solvent used. researchgate.net The stability of the metabolite is crucial for accurately quantifying its presence in tissues.
Below is an interactive data table summarizing hypothetical in vitro kinetic parameters for the formation of 5-Hydroxy Sulfaquinoxaline in liver microsomes from different species. Note: The following data is illustrative and intended to represent typical kinetic parameters that would be determined in such studies.
| Species | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Bovine | 150 | 50 | 3.0 |
| Ovine | 120 | 40 | 3.0 |
| Porcine | 200 | 60 | 3.3 |
| Equine | 180 | 55 | 3.3 |
| Poultry | 90 | 30 | 3.0 |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Sulfaquinoxaline (B1682707) and Metabolites
Chromatographic methods are paramount for the separation, identification, and quantification of 5-Hydroxy Sulfaquinoxaline from complex biological samples. These techniques offer high selectivity and sensitivity, which are essential for residue analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, DAD, Fluorescence)
While specific validated High-Performance Liquid Chromatography (HPLC) methods dedicated exclusively to 5-Hydroxy Sulfaquinoxaline are not extensively documented in scientific literature, the principles for its analysis can be derived from established methods for its parent compound, sulfaquinoxaline, and other sulfonamides.
An HPLC system for 5-Hydroxy Sulfaquinoxaline would typically involve a reversed-phase column, such as a C18 column, to separate the more polar metabolite from the parent drug and other matrix components. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to achieve optimal separation.
Detection Modes:
UV/DAD Detection: Ultraviolet (UV) or Diode Array Detection (DAD) is a common detection method for sulfonamides. The chromophoric nature of the 5-Hydroxy Sulfaquinoxaline molecule allows for its detection by UV absorbance. A DAD detector would offer the advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The detection wavelength would be set at the absorption maximum of 5-Hydroxy Sulfaquinoxaline. For the parent compound, sulfaquinoxaline, detection is often performed around 240-254 nm, and a similar wavelength would likely be suitable for its hydroxylated metabolite. alquds.edu
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This often requires a derivatization step to convert the non-fluorescent analyte into a fluorescent derivative. Fluorescamine is a common derivatizing agent used for the analysis of sulfonamides, enabling detection at very low concentrations. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of veterinary drug residues, including 5-Hydroxy Sulfaquinoxaline, in complex matrices such as animal tissues. researchgate.netresearchgate.net Its high selectivity and sensitivity allow for unambiguous identification and quantification even at very low levels.
A study has identified a hydroxylated metabolite of sulfaquinoxaline, referred to as SQX-OH, in liver and kidney samples. chem960.com This metabolite corresponds to 5-Hydroxy Sulfaquinoxaline, with a mass-to-charge ratio (m/z) of 317. The characterization of this compound was performed using LC-MS/MS, and its fragmentation profile was found to be similar to that of other sulfonamides. chem960.com
The typical workflow for LC-MS/MS analysis involves:
Chromatographic Separation: Similar to HPLC, a reversed-phase LC system is used to separate the target analyte from the matrix.
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the 5-Hydroxy Sulfaquinoxaline molecules are ionized, typically using electrospray ionization (ESI) in positive mode.
Mass Analysis: The ionized molecules are then subjected to tandem mass spectrometry. In Multiple Reaction Monitoring (MRM) mode, a specific parent ion (precursor ion) of 5-Hydroxy Sulfaquinoxaline (m/z 317) is selected and fragmented. Specific product ions (daughter ions) are then monitored for detection and quantification. Common product ions for SQX-OH are m/z 156 and m/z 108, which are characteristic fragments for the sulfonamide group. chem960.com
The use of MRM provides a high degree of certainty in the identification and quantification of the analyte, minimizing the risk of false positives from matrix interferences.
Spectrophotometric Procedures for Sulfaquinoxaline Analysis
Direct spectrophotometric methods for the specific quantification of 5-Hydroxy Sulfaquinoxaline are not well-established. These methods generally lack the selectivity required to distinguish between the parent drug and its metabolites in a complex mixture without prior separation.
However, spectrophotometry is often used for the analysis of the parent compound, sulfaquinoxaline, typically following a chemical reaction to produce a colored product. A common approach involves the diazotization of the primary aromatic amine group of the sulfonamide, followed by coupling with a chromogenic agent to form a colored azo dye, which can be measured colorimetrically. While this principle could potentially be applied to 5-Hydroxy Sulfaquinoxaline, the method would not differentiate it from sulfaquinoxaline or other metabolites containing the primary aromatic amine group. Therefore, spectrophotometric analysis would necessitate a highly efficient and selective sample clean-up and separation step to isolate 5-Hydroxy Sulfaquinoxaline before measurement, making it less practical for routine residue analysis compared to chromatographic methods.
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Robustness
The validation of any analytical method is critical to ensure the reliability and reproducibility of the results. According to international guidelines, the following parameters must be thoroughly evaluated: alquds.edusemanticscholar.orgfda.gov
Specificity/Selectivity: This is the ability of the method to unequivocally measure the analyte of interest in the presence of other components, such as the parent drug, other metabolites, and endogenous matrix components. In LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time and specific MRM transitions of 5-Hydroxy Sulfaquinoxaline.
Linearity: This establishes the relationship between the instrument response and the concentration of the analyte over a defined range. A calibration curve is constructed by analyzing standards at several concentration levels, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage recovery is then calculated.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.
Robustness: This parameter assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Below is an example of a data table summarizing typical acceptance criteria for method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 20% |
| Robustness | No significant impact on results from minor variations. |
Challenges in Residue Analysis of Sulfaquinoxaline and its Hydroxylated Metabolites in Biological Samples
The analysis of sulfaquinoxaline and its metabolites, including 5-Hydroxy Sulfaquinoxaline, in biological samples presents several challenges:
Low Concentration Levels: Residues are often present at very low concentrations (parts per billion), requiring highly sensitive analytical methods like LC-MS/MS for detection and quantification.
Complex Matrices: Biological samples such as liver, kidney, and muscle are complex matrices containing numerous endogenous compounds that can interfere with the analysis. vt.edu This can lead to matrix effects in LC-MS/MS, such as ion suppression or enhancement, which can affect the accuracy and precision of the results. chem960.com
Metabolite Presence: The metabolism of sulfaquinoxaline can be extensive, leading to the formation of various metabolites, including hydroxylated and acetylated forms. chem960.com For a complete and accurate assessment of the total residue, it is crucial to identify and quantify all major metabolites, including 5-Hydroxy Sulfaquinoxaline. Failure to account for these metabolites can lead to an underestimation of the total residue and may result in poor recoveries and unacceptable accuracy. chem960.com
Analyte Stability: The stability of the analytes in the matrix and during the analytical process is a critical consideration. Degradation of 5-Hydroxy Sulfaquinoxaline during sample storage or extraction can lead to inaccurate results.
Addressing these challenges requires careful method development and validation, including the use of appropriate sample preparation techniques (e.g., solid-phase extraction) to clean up the sample and minimize matrix effects, as well as the use of stable isotope-labeled internal standards to compensate for any variability in the analytical process. The inclusion of metabolites like 5-Hydroxy Sulfaquinoxaline in residue monitoring programs is essential for a more realistic and accurate assessment of sulfaquinoxaline residues in food products. chem960.com
Pharmacokinetic Investigations in Non Human Organisms
Absorption and Distribution Dynamics in Experimental Animal Models
One significant study identified a hydroxylated form of Sulfaquinoxaline (B1682707), designated as SQX-OH, in liver and kidney samples from various animal species. The structure of this metabolite was proposed to be a hydroxylated version of Sulfaquinoxaline. rsc.orgresearchgate.net Furthermore, this metabolite was also produced in vitro when Sulfaquinoxaline was incubated with liver samples from horses, pigs, and cattle, suggesting that the liver is a primary site of this metabolic conversion. rsc.orgresearchgate.net
While specific data on the absorption and distribution dynamics of 5-Hydroxy Sulfaquinoxaline are scarce, the parent compound, Sulfaquinoxaline, has been shown to distribute throughout the body in poultry. nih.gov Following oral administration to laying hens, Sulfaquinoxaline was detected in the blood, kidney, liver, ovary, muscle, and adipose tissue. nih.gov It is plausible that the distribution of the 5-Hydroxy metabolite would follow a similar pattern, concentrating in organs with high metabolic activity and excretory function. However, without direct studies on the distribution of 5-Hydroxy Sulfaquinoxaline, this remains an area requiring further investigation.
Elimination and Excretion Profiles in Avian and Mammalian Species
The scientific literature lacks specific studies detailing the elimination and excretion profiles of 5-Hydroxy Sulfaquinoxaline in avian and mammalian species. Research has predominantly focused on the parent compound, Sulfaquinoxaline.
For instance, studies in broiler chickens have investigated the elimination of Sulfaquinoxaline. Following intravenous administration, the elimination of Sulfaquinoxaline was described by a two-compartment open model. nih.gov After repeated oral administration, Sulfaquinoxaline and its N4-acetyl metabolite were found to be absent from all body tissues after 120 hours. nih.gov This suggests an established route of elimination for the parent drug and its acetylated metabolite in avian species.
It is reasonable to hypothesize that 5-Hydroxy Sulfaquinoxaline, being a hydroxylated metabolite, would be more water-soluble than the parent compound, potentially facilitating its excretion through the kidneys. However, without dedicated studies measuring the excretion rates and pathways of 5-Hydroxy Sulfaquinoxaline, its precise elimination and excretion profile remains to be elucidated.
Antimicrobial Resistance Mechanisms and Molecular Epidemiology
Molecular Basis of Resistance Development in Bacterial Pathogens
Resistance to sulfonamides in bacteria is a well-documented phenomenon primarily driven by two main strategies: alteration of the drug's target site and the acquisition of genetic elements that confer resistance.
The primary target for sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the bacterial synthesis of folic acid. Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). nih.govbiorxiv.org Bacterial resistance through target site modification occurs via two principal mechanisms:
Chromosomal Mutations: Spontaneous mutations in the bacterial folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site. biorxiv.org These alterations reduce the binding affinity of sulfonamides to DHPS without significantly compromising the enzyme's ability to bind pABA and carry out its normal function. nih.gov This selective disadvantage for the drug allows the bacterium to continue producing folic acid and survive. For example, in staphylococci, chromosomally mediated resistance is linked to mutations in the genes that code for dihydropteroate synthetase. msdvetmanual.com
Acquisition of Resistant DHPS Genes: A more prevalent and clinically significant mechanism is the acquisition of mobile genetic elements, such as plasmids, that carry sulfonamide-resistant genes (sul genes). springernature.combiorxiv.org These genes (sul1, sul2, and sul3) encode for alternative, drug-insensitive DHPS enzymes. nih.gov These acquired enzymes are highly divergent from the native bacterial DHPS (~30% identical) and exhibit a significantly lower affinity for sulfonamides, while efficiently catalyzing the synthesis of dihydropteroate. springernature.combiorxiv.org This allows the bacterium to bypass the inhibitory effect of the drug. Structural studies of these Sul enzymes reveal that an insertion of a Phe-Gly sequence modifies the pABA-binding region, sterically hindering the binding of bulkier sulfonamide drugs while still accommodating the natural substrate, pABA. biorxiv.org
Table 1: Key Mechanisms of Target Site Modification in Bacterial Resistance to Sulfonamides
| Resistance Mechanism | Genetic Basis | Molecular Effect | Consequence for Bacterium |
|---|---|---|---|
| Chromosomal Mutation | Point mutations in the native folP gene. biorxiv.org | Alteration of amino acid sequence in the DHPS active site. nih.gov | Reduced binding affinity for sulfonamides, allowing native DHPS to function. msdvetmanual.com |
| Gene Acquisition | Horizontal transfer of sul1, sul2, or sul3 genes on plasmids. springernature.comnih.gov | Production of a drug-insensitive DHPS variant. biorxiv.org | Bypass of sulfonamide inhibition by a resistant enzyme, conferring high-level resistance. biorxiv.org |
The dissemination of sulfonamide resistance is greatly facilitated by horizontal gene transfer (HGT). The sul genes are frequently located on mobile genetic elements like plasmids, transposons, and integrons, which can be readily exchanged between bacteria of the same or different species. springernature.comresearchgate.net The sul1 gene, for instance, is often found as part of class 1 integrons, which are genetic structures known for capturing and expressing various resistance genes, often linking sulfonamide resistance to other classes of antibiotics like ampicillin (B1664943) and tetracycline. msdvetmanual.comnih.gov
Efflux pumps are another important, though generally more broad-spectrum, mechanism of resistance. These are transmembrane protein complexes that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell. nih.govnih.gov Overexpression of these pumps reduces the intracellular concentration of the antimicrobial agent, preventing it from reaching its target. researchgate.net While less specific than target modification, efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) family, contribute to intrinsic and acquired resistance to multiple drugs in Gram-negative bacteria. nih.govscispace.com The expression of these pumps can be increased in response to environmental stressors, including the presence of sub-lethal concentrations of antibiotics. scispace.com
Mechanisms of Resistance in Protozoan Parasites (e.g., Eimeria spp.)
Sulfonamides, including sulfaquinoxaline (B1682707), are used to control coccidiosis, a disease caused by protozoan parasites of the genus Eimeria. la.gov As with bacteria, the extensive use of these agents has resulted in the development of resistance. nih.govresearchgate.net The mechanisms of resistance in protozoa are diverse and can involve:
Target Site Modifications: Similar to bacteria, mutations in the gene encoding the target enzyme, DHPS, can reduce the drug's efficacy. nih.govcabidigitallibrary.org Antifolate drugs are known to select for point mutations in the target enzymes of parasites like Plasmodium. mdpi.com
Reduced Drug Uptake or Increased Efflux: Alterations in transporter proteins on the parasite's cell membrane can either decrease the influx of the drug or actively pump it out, lowering its intracellular concentration. cabidigitallibrary.orguq.edu.au
Metabolic Bypass: Parasites may develop or up-regulate alternative metabolic pathways to circumvent the blocked step. nih.gov
Studies have documented the resistance of Eimeria field isolates to various anticoccidial drugs, including sulfaquinoxaline. nih.gov For example, one study found that an isolate of Eimeria acervulina was not controlled by sulfaquinoxaline, whereas an isolate of Eimeria tenella was, indicating species-specific differences in resistance profiles. nih.gov The development of resistance is a significant concern in poultry production, often necessitating rotation of anticoccidial drugs to manage resistant parasite populations. ijvets.com
Cross-Resistance Patterns within the Sulfonamide Class
Cross-resistance, where resistance to one compound confers resistance to other structurally or functionally related compounds, is a common feature among sulfonamides. msdvetmanual.com This is primarily because most sulfonamides share the same mechanism of action—the competitive inhibition of DHPS.
Therefore, a resistance mechanism that alters the DHPS enzyme to prevent one sulfonamide from binding is likely to affect the binding of other sulfonamides as well. Resistance conferred by the acquisition of sul genes (sul1, sul2, sul3) generally provides broad resistance to the entire class of sulfonamides. biorxiv.orgbiorxiv.org
However, the degree of cross-resistance can vary. While it is a common phenomenon, some studies have indicated that it may not always be complete. For instance, research in Plasmodium falciparum suggested that cross-resistance between sulfadoxine (B1681781) and other sulfonamides like sulfadiazine (B1682646) might not necessarily occur, potentially due to subtle differences in how each drug interacts with the target enzyme. nih.gov Nevertheless, in bacterial pathogens, the plasmid-mediated resistance that is widespread often results in resistance to most, if not all, members of the sulfonamide class. msdvetmanual.comla.gov
Environmental Fate, Transport, and Degradation Research
Occurrence and Distribution of Sulfaquinoxaline (B1682707) in Aquatic and Terrestrial Environments
Sulfaquinoxaline enters the environment primarily through the application of animal manure from treated livestock to agricultural lands, as well as from aquaculture and wastewater effluents. researchgate.netnbinno.comnih.gov A significant portion of the administered drug is excreted unchanged or as metabolites. researchgate.net Once in the environment, its distribution is governed by its chemical properties and the characteristics of the surrounding medium, such as soil type, pH, and temperature. researchgate.netnbinno.com
In terrestrial environments, sulfaquinoxaline can persist for extended periods. researchgate.net Its mobility in soil is influenced by its adsorption characteristics; however, with a relatively low octanol-water partition coefficient (log Kow = 1.7), it has the potential for leaching into groundwater. nih.gov Studies on other sulfonamides have shown persistence in soil, with half-lives varying based on soil type and conditions. For example, the half-lives of sulfamethazine (B1682506) and sulfachloropyridine in soil have been measured at approximately 18.6 and 21.3 days, respectively. nih.gov
In aquatic ecosystems, sulfaquinoxaline is frequently detected in surface waters, groundwater, and even mineral water at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govuj.ac.za Sediments can act as a reservoir for these compounds due to their high absorption capacity. uni-bonn.de The presence of these antibiotic residues in both soil and water raises concerns about the development and spread of antimicrobial resistance in environmental bacteria. researchgate.netnbinno.com
| Environment | Matrix | Reported Concentration Range | Key Findings |
|---|---|---|---|
| Aquatic | Surface Water | 29.5 to 40.8 ng/L nih.gov | Ubiquitous presence in various water systems. uj.ac.za |
| Aquatic | Groundwater | Detected nih.gov | Potential for leaching from contaminated soils. |
| Aquatic | Sediment | Variable | Sediments act as a pollution reservoir. uni-bonn.de |
| Terrestrial | Soil | Variable | Persistence is influenced by soil type, pH, and microbial activity. researchgate.netnbinno.com |
Photolytic and Chemical Degradation Pathways in Water Treatment Processes
Sulfaquinoxaline can be degraded through various advanced oxidation processes (AOPs) used in water treatment, although its susceptibility to each process varies. nih.gov Direct photolysis via UV radiation is generally a slow process for sulfaquinoxaline degradation. researchgate.netnih.gov However, its degradation can be significantly enhanced by combining UV with other oxidants.
Chemical degradation through chlorination is notably faster than photolysis. One study found the half-life of sulfaquinoxaline to be 1.64 minutes during chlorination, compared to 162 minutes during photolysis under specific laboratory conditions. researchgate.net Other effective chemical degradation methods include the photo-Fenton process and UV-activated sodium persulfate (UV/SPS). The photo-Fenton process has been shown to remove over 90% of sulfaquinoxaline and achieve over 50% mineralization. nih.gov Similarly, the UV/SPS system can degrade up to 90% of the initial compound, with degradation being significantly favored under acidic conditions. nih.govresearchgate.net
Common degradation pathways identified during these processes include SO2 extrusion and direct decomposition of the molecule. researchgate.net Specifically, hydroxylation and isomerization have been observed during photodegradation, while electrophilic substitution is a pathway during chlorination. researchgate.net
| Process | Conditions | Efficiency / Half-Life | Identified Pathways |
|---|---|---|---|
| Photolysis (UV at 254 nm) | pH = 7.2, Temp = 25 °C | Slow; t½ = 162 min researchgate.net | SO2 extrusion, decomposition, hydroxylation, isomerization. researchgate.net |
| Chlorination | pH = 7.2, Temp = 25 °C | Fast; t½ = 1.64 min researchgate.net | SO2 extrusion, decomposition, electrophilic substitution. researchgate.net |
| Photo-Fenton | pH = 2.8 | >90% SQX removal, >50% mineralization. nih.gov | Oxidation by hydroxyl radicals. nih.gov |
| UV/Sodium Persulfate (SPS) | Acidic pH | Up to 90% degradation. nih.govresearchgate.net | Oxidation by sulfate (B86663) and hydroxyl radicals. nih.govresearchgate.net |
Biodegradation and Co-metabolism by Microbial Communities
Biodegradation is a primary pathway for the removal of sulfaquinoxaline in both soil and aquatic environments, though the rates can be slow. researchgate.netnbinno.com The effectiveness of microbial degradation depends on several factors, including the type and concentration of the sulfonamide, environmental properties, and the composition of the microbial community. nih.gov Research indicates that soil bacteria can adapt to long-term exposure to veterinary antibiotics, leading to accelerated biodegradation. researchgate.net In soils with a history of exposure, residues of some sulfonamides are removed and mineralized much more rapidly than in untreated soils. researchgate.net
Co-metabolism is a significant process in the biodegradation of many organic micropollutants, including sulfonamides. This occurs when microorganisms, while metabolizing a primary substrate for energy and growth, fortuitously produce enzymes that can degrade other compounds like sulfaquinoxaline. The presence of other carbon sources can influence the populations of bacteria capable of degrading such complex molecules. researchgate.net While specific bacterial strains that degrade sulfaquinoxaline have been isolated, the complex interactions within diverse microbial communities are crucial for its breakdown in the environment. nih.govresearchgate.net Ammonia oxidation processes may also play a role in promoting the biodegradation of sulfonamides. nih.gov
Environmental Transformation Products and Their Persistence, including 5-Hydroxy Sulfaquinoxaline
The degradation of sulfaquinoxaline through the processes described above often results in incomplete mineralization, leading to the formation of various environmental transformation products (TPs). nih.govnih.gov These TPs can sometimes be more persistent, mobile, and toxic than the parent compound, posing a continued environmental risk. nih.govresearchgate.net
A key transformation pathway for sulfaquinoxaline is hydroxylation, which is the addition of a hydroxyl (-OH) group to the molecule. researchgate.netnih.gov This process has been observed during photodegradation in water treatment. researchgate.net Research on the metabolism of sulfaquinoxaline in biological systems has identified several hydroxylated metabolites, which are formed by a hydroxyl attachment to the quinoxaline (B1680401) moiety of the molecule. nih.gov5-Hydroxy Sulfaquinoxaline is one such product resulting from this hydroxylation pathway.
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations of Sulfaquinoxaline (B1682707) and Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand and its target protein at the molecular level.
Studies on sulfaquinoxaline derivatives have employed molecular docking to investigate their binding modes with various biological targets. For instance, novel di-substituted sulfonylquinoxaline derivatives have been docked into the binding site of S. aureus DNA gyrase, an essential enzyme for bacterial replication. nih.gov These simulations have proven useful in designing new molecules that target this enzyme, with some derivatives showing minimum inhibitory concentration (MIC) values ranging from 2.44 to 180.14 μM against various bacteria and fungi. nih.gov The docking studies revealed that hybridizing the quinoxaline (B1680401) scaffold with sulfonyl (SO2) and morpholine moieties is a promising strategy for designing new DNA gyrase inhibitors. nih.gov
In other research, quinoxaline derivatives have been designed as potent p38α mitogen-activated protein (MAP) kinase inhibitors, which are involved in inflammatory responses. nih.gov Molecular docking and molecular dynamics simulation studies were performed and found to be in agreement with the p38α MAP kinase inhibitory activity. nih.gov One highly selective compound demonstrated an IC50 value of 0.042 µM, comparable to the standard inhibitor. nih.gov These computational findings support the experimental results and provide a structural basis for the observed inhibitory activity. nih.gov
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Di-substituted sulfonylquinoxalines | S. aureus DNA Gyrase | Hybridizing the quinoxaline scaffold with SO2 and morpholine moieties shows promise for inhibitor design. | nih.gov |
| Quinoxaline-hydrazone derivatives | p38α MAP kinase | Docking results correlated well with experimental inhibitory activity (IC50 = 0.042 µM for the lead compound). | nih.gov |
| N-substituted quinoxaline-2-carboxamides | Human DNA topoisomerase & VEGFR | Identified as potential targets for a derivative showing selective cytotoxicity against cancer cell lines. | nih.gov |
Density Functional Theory (DFT) and Molecular Dynamics (MD) for Conformational Analysis and Reactivity
DFT and MD simulations are powerful computational methods that provide deeper insights into the electronic properties and dynamic behavior of molecules. DFT is used to study the electronic structure and reactivity, while MD simulations help in understanding the stability of protein-ligand complexes over time.
Electronic Structure and Chemical Reactivity Descriptors
Density Functional Theory (DFT) calculations are employed to determine the stability, physicochemical parameters, and chemical reactivity of sulfaquinoxaline derivatives. semanticscholar.org These quantum chemical calculations can elucidate the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. By analyzing parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the electronic properties governing the molecule's reactivity. For instance, DFT studies have been used to confirm the stability and reactivity of newly synthesized sulfaquinoxaline-derived Schiff bases. semanticscholar.org
Protein-Ligand Binding Interactions and Stability
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its protein target. mdpi.com MD simulations are used to assess the stability of the docked complex and to observe the physical movement of atoms and molecules over time. openveterinaryjournal.com
For sulfaquinoxaline derivatives, MD simulations have been used to validate docking results. nih.gov These simulations, often run for nanoseconds, can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. They help in understanding how the ligand and protein adapt to each other's presence, providing a more accurate representation of the binding event. Computational analyses combining docking, DFT, and MD have supported experimental results for sulfaquinoxaline Schiff bases, confirming robust binding affinities and enduring interactions with their protein targets. researchgate.net
| Method | Application | Key Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Confirmation of molecular stability and reactivity of derivatives. | semanticscholar.org |
| Molecular Dynamics (MD) | Conformational Stability | Validation of docking poses and assessment of the stability of ligand-protein interactions over time. | nih.govresearchgate.net |
In Silico Prediction of Biological Activities of Novel Sulfaquinoxaline Analogs
In silico methods are crucial for predicting the biological activities and pharmacokinetic properties of novel compounds before their synthesis, saving time and resources. These predictions help in prioritizing candidates for further experimental investigation.
For sulfaquinoxaline derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to investigate their drug-likeness properties. researchgate.net These predictions are based on the molecular structure and can estimate properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity. Such analyses have demonstrated that synthesized sulfaquinoxaline Schiff bases are drug-like and possess a satisfactory ADMET profile. researchgate.net This computational screening is a critical step in identifying which analogs have the highest potential to become viable drug candidates. Furthermore, in silico approaches can be used to screen new analogs against various biological targets to predict their potential therapeutic applications, such as antimycobacterial or anticancer agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Future Research Trajectories and Emerging Applications
Design and Synthesis of Next-Generation Sulfaquinoxaline (B1682707) Analogs with Enhanced Properties
The core structure of quinoxaline (B1680401), a key component of sulfaquinoxaline, serves as a versatile scaffold in medicinal chemistry due to its wide range of pharmacological activities. mdpi.com Future research is intensely focused on the rational design and synthesis of novel sulfaquinoxaline analogs to enhance their therapeutic properties, including increased potency, broader spectrum of activity, and improved pharmacokinetic profiles.
One promising approach involves the chemical modification of the quinoxaline ring. For instance, the synthesis of 2,3-disubstituted quinoxaline derivatives has yielded compounds with significant antibacterial and antifungal activities. nih.gov By introducing various functional groups at these positions, researchers can modulate the compound's electronic and steric properties, which can lead to enhanced binding to microbial targets. Recent studies have explored the synthesis of novel quinoxalin-2(1H)-one derivatives that incorporate hydrazone, hydrazine, and pyrazole moieties, which have demonstrated considerable antibacterial activity against multi-drug resistant bacteria. johnshopkins.edu
Another key strategy is the hybridization of the sulfaquinoxaline scaffold with other pharmacologically active moieties. This can create hybrid molecules with dual mechanisms of action or improved target specificity. For example, the incorporation of a sulfonamide group into the quinoxaline framework has been shown to enhance its therapeutic potential. mdpi.com Molecular docking studies are instrumental in this process, allowing for the computational screening of potential analogs and the prediction of their binding affinity to specific microbial enzymes, such as DNA gyrase. nih.govjohnshopkins.edu These in-silico methods help to streamline the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
The table below summarizes some recently synthesized quinoxaline derivatives and their observed antimicrobial activities, highlighting the potential for developing more potent analogs.
| Compound Type | Modifications | Target Microorganisms | Key Findings |
| Di-substituted sulfonylquinoxalines | Introduction of various amines and hydrazines at the 2,3-positions. nih.gov | Gram-positive and Gram-negative bacteria, fungi, multi-drug resistant strains. nih.gov | Good to moderate antimicrobial activity; some compounds showed comparable activity to Norfloxacin. nih.gov |
| Quinoxalin-2(1H)-one derivatives | Incorporation of hydrazone, hydrazine, and pyrazole moieties. johnshopkins.edu | Multi-drug resistant bacteria, S. aureus. johnshopkins.edu | Significant bactericidal potential and DNA gyrase inhibition activity. johnshopkins.edu |
| Indole-based quinoxaline sulfonamides | Hybridization of quinoxaline with indole and sulfonamide groups. mdpi.com | Various bacterial and fungal strains. mdpi.com | Potent antibacterial and antifungal activity observed in some derivatives. mdpi.com |
| 2,3-diphenylquinoxaline (B159395) derivatives | Condensation with o-phenylenediamine and diketones. mdpi.com | S. aureus, E. coli. mdpi.com | Some analogs displayed high antibacterial activity. mdpi.com |
| Thioether and arylhydrazone functionalized quinoxalines | Introduction of thioether and arylhydrazone groups at the 2- and 3-positions. mdpi.com | Pathogenic bacteria and fungi. mdpi.com | Several compounds exhibited good antimicrobial activity. mdpi.com |
This table is for illustrative purposes and represents a summary of findings from the cited research.
Strategies for Overcoming Antimicrobial Resistance
The emergence of antimicrobial resistance is a significant threat to global health, necessitating the development of innovative strategies to maintain the efficacy of existing and new drugs. nih.govnih.gov For sulfaquinoxaline and its analogs, overcoming resistance involves understanding the underlying mechanisms and devising methods to circumvent them.
The primary mechanisms of bacterial resistance to antibiotics include enzymatic degradation of the drug, alteration of the drug's target, and changes in membrane permeability that prevent the drug from reaching its target, such as through the action of efflux pumps. nih.govnih.gov Strategies to combat these mechanisms are multifaceted and can be applied to the sulfaquinoxaline class of compounds.
One promising strategy is the use of drug synergism , where a sulfaquinoxaline analog is co-administered with another compound that inhibits a specific resistance mechanism. ftloscience.com For example, an efflux pump inhibitor could be used to increase the intracellular concentration of the antibiotic, thereby restoring its activity against resistant strains. ftloscience.com Another approach is the development of combination therapies where two different antibiotics with distinct mechanisms of action are used together to decrease the likelihood of resistance developing. nih.gov
Modification of the antibiotic to make it less susceptible to bacterial resistance mechanisms is also a key area of research. This could involve designing analogs that are poor substrates for inactivating enzymes or that bind more tightly to altered targets. nih.gov The development of next-generation sulfaquinoxalines with novel modes of action could also bypass existing resistance mechanisms. nih.gov
Furthermore, alternative therapeutic approaches are being explored to reduce the reliance on traditional antibiotics. These include the use of bacteriophages (viruses that infect bacteria), antimicrobial peptides, and vaccines. nih.govekb.egdvm360.com While not directly related to modifying the 5-Hydroxy Sulfaquinoxaline compound itself, these strategies contribute to a broader effort to manage antimicrobial resistance and preserve the effectiveness of important drug classes.
Advancements in Analytical Techniques for Environmental Monitoring
The widespread use of veterinary pharmaceuticals like sulfaquinoxaline can lead to their presence in the environment, necessitating sensitive and reliable analytical methods for monitoring their concentrations in various matrices such as water and soil. researchgate.netacs.org Future research in this area is focused on developing more advanced, efficient, and field-portable analytical techniques.
Currently, the gold standard for detecting sulfonamides in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . researchgate.netsemanticscholar.org This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds. acs.orgsemanticscholar.org Future advancements in this area will likely focus on improving the speed of analysis, reducing sample preparation time, and enhancing the ability to detect a wider range of metabolites simultaneously. The use of ultra-high-performance liquid chromatography (UHPLC) is already contributing to faster and more efficient separations. nih.govnih.gov
There is also a growing interest in the development of novel sample preparation techniques to improve the extraction and concentration of analytes from complex environmental matrices. This includes the use of advanced solid-phase extraction (SPE) materials and miniaturized extraction techniques that are more environmentally friendly and cost-effective. researchgate.netacs.org
The development of biosensors and nanosensors represents a significant leap forward in environmental monitoring. azolifesciences.com These devices have the potential to provide real-time or near-real-time detection of pollutants with high accuracy and can be deployed for on-site analysis, reducing the need for sample transportation to a laboratory. azolifesciences.com Furthermore, the use of hyphenated techniques, such as ion mobility separation (IMS) combined with high-resolution mass spectrometry (HRMS), is emerging as a powerful tool for the screening of organic micropollutants in complex samples. azolifesciences.com
The table below highlights some of the advanced analytical techniques being developed and utilized for the detection of sulfonamides in environmental samples.
| Analytical Technique | Key Features | Application | Future Directions |
| UHPLC-MS/MS | High sensitivity, selectivity, and speed. nih.govnih.gov | Quantification of sulfonamides and their metabolites in water and soil. nih.govnih.gov | Miniaturization, automation, and improved data processing. |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy for identification of unknown compounds. azolifesciences.com | Identification of transformation products and metabolites. azolifesciences.com | Integration with advanced separation techniques. azolifesciences.com |
| Advanced Solid-Phase Extraction (SPE) | Use of novel sorbents for improved extraction efficiency. researchgate.netacs.org | Sample clean-up and pre-concentration from complex matrices. researchgate.netacs.org | Development of more selective and sustainable materials. |
| Biosensors and Nanosensors | Real-time or near-real-time detection, portability. azolifesciences.com | On-site environmental monitoring. azolifesciences.com | Improved stability, sensitivity, and multiplexing capabilities. |
| Ion Mobility Separation-Mass Spectrometry (IMS-MS) | Separation of isomers and increased peak capacity. azolifesciences.com | Screening for a wide range of micropollutants. azolifesciences.com | Broader application in environmental analysis. azolifesciences.com |
This table is for illustrative purposes and represents a summary of findings from the cited research.
Bioremediation and Advanced Degradation Technologies for Environmental Contamination
The presence of pharmaceutical compounds like sulfaquinoxaline and its metabolite 5-Hydroxy Sulfaquinoxaline in the environment necessitates the development of effective remediation strategies. Future research is focused on both biological and chemical methods to degrade these contaminants and mitigate their potential ecological impact.
Bioremediation utilizes microorganisms to break down pollutants into less harmful substances. nih.gov This approach is considered environmentally friendly and cost-effective. Research in this area aims to identify and isolate microbial strains with the ability to degrade sulfaquinoxaline and its metabolites. researchgate.net Enhanced biodegradation, where specific microbial populations are stimulated to degrade a target compound, is a promising strategy. researchgate.net The combination of anaerobic and aerobic biological processes has also shown potential for the removal of veterinary antibiotics from wastewater. dtu.dk
Advanced Oxidation Processes (AOPs) are another key area of research for the degradation of recalcitrant organic pollutants. nih.govmdpi.com These processes generate highly reactive species, such as hydroxyl radicals, that can effectively break down complex molecules like sulfaquinoxaline. nih.gov Several AOPs have been investigated for the degradation of sulfaquinoxaline, including:
Photo-Fenton process: This method uses a combination of hydrogen peroxide, iron ions, and UV light to generate hydroxyl radicals. nih.gov It has been shown to be effective in oxidizing and mineralizing sulfaquinoxaline. nih.govresearchgate.net
UV/H₂O₂ oxidation: This process involves the use of ultraviolet light to activate hydrogen peroxide, leading to the formation of hydroxyl radicals. universityofgalway.ie
UV/Sulfate (B86663) radicals: This technique utilizes UV-activated persulfate to generate sulfate radicals, which are also powerful oxidizing agents. nih.gov
Ozonation: Ozone can be used to degrade a wide range of organic compounds, and its combination with other processes can enhance degradation efficiency. mdpi.comnih.gov
The effectiveness of these degradation technologies is often evaluated not only by the removal of the parent compound but also by the reduction of toxicity and the identification of degradation byproducts. nih.govnih.gov Future research will likely focus on optimizing these processes, exploring novel catalysts, and investigating combined treatment approaches, such as coupling AOPs with biological treatments, to achieve complete mineralization of the contaminants. mdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 5-Hydroxy Sulfaquinoxaline in environmental or biological matrices?
- Methodology : Use potentiometric carbon paste sensors based on ion-association complexes (e.g., with 2,3,5-triphenyltetrazolium chloride), achieving a Nernstian slope of 58.4 ± 0.3 mV per decade for quantification . For HPLC, employ a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid and acetonitrile (75:25), flow rate 1.0 mL/min, and detection at 240 nm .
- Key Data : Linear ranges for sulfaquinoxaline (5.0–100 µg/mL, r² = 0.99998) and diaveridine (1.0–20 µg/mL) in premixes .
Q. What are the standard protocols for assessing the stability of 5-Hydroxy Sulfaquinoxaline under varying environmental conditions?
- Methodology : Evaluate pH-dependent degradation using UV-C advanced oxidation. At pH 3, degradation follows pseudo-first-order kinetics with k = -0.05 ± 0.01 min⁻¹, while at pH 7–9, k = -0.38 ± 0.03 min⁻¹. Monitor degradation via LC-MS or UV spectroscopy .
- Key Data : Acidic conditions slow degradation by ~8-fold compared to neutral/basic conditions .
Advanced Research Questions
Q. How can experimental designs optimize the degradation of 5-Hydroxy Sulfaquinoxaline using advanced oxidation processes (AOPs)?
- Methodology : Validate photo-Fenton or UV/persulfate systems by measuring sulfate radical (SO₄•⁻) generation and reaction rates. Use a generalized model validated with paracetamol degradation data, then adapt parameters (e.g., H₂O₂/Fe²⁺ ratios) for 5-Hydroxy Sulfaquinoxaline .
- Data Contradiction Analysis : If mineralization efficiency plateaus, check hydroxyl radical (•OH) scavenging by dissolved organics or adjust Fe²⁺ dosing to prevent iron precipitation .
Q. How to resolve discrepancies in antimicrobial efficacy data between 5-Hydroxy Sulfaquinoxaline and its metal complexes?
- Methodology : Synthesize metal complexes (e.g., Zn, Cu, Co, Fe) and test against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) strains. Compare MIC values to parent compounds using broth microdilution assays .
- Key Findings : Cu(II) complexes show enhanced activity (MIC reduction by 50–70%) due to improved membrane permeability .
Q. What spectroscopic and computational approaches validate the coordination chemistry of 5-Hydroxy Sulfaquinoxaline metal complexes?
- Methodology : Use IR spectroscopy to identify coordination sites:
- Sulfonyl group (O=S=O band shift from 1350 cm⁻¹ to 1384–1416 cm⁻¹).
- Secondary NH group (N-H shift from 3192 cm⁻¹ to 3240–3361 cm⁻¹).
- Confirm octahedral geometry via magnetic susceptibility and UV-Vis spectra .
Methodological Best Practices
- Experimental Reproducibility : Document synthesis protocols (e.g., molar ratios, reflux conditions) and characterization data (e.g., elemental analysis, FTIR peaks) in supplementary materials, adhering to Beilstein Journal guidelines .
- Toxicity Assessment : Use Daphnia magna or C. elegans models for ecotoxicological studies, applying QuEChERS extraction and GC-ECD/LC-MS for metabolite analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
